molecular formula C11H20Cl3N3 B2531168 (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride CAS No. 1286208-65-8

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

Cat. No. B2531168
CAS RN: 1286208-65-8
M. Wt: 300.65
InChI Key: YUQSOQJXHXROQO-HCEFKKQBSA-N
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Description

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a compound that can be inferred to have a piperidine structure substituted with a pyridinylmethyl group. While the specific compound is not directly discussed in the provided papers, the structure suggests it is a nitrogen-containing heterocycle, which is a common motif in medicinal chemistry due to its prevalence in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as the formation of piperidine or pyrrolidine rings, functionalization at specific positions on the rings, and the introduction of pyridine moieties. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved amidification by condensation of corresponding acids with 4-aminopyridine . Similarly, the formation of piperidine-substituted pyridinium salts was achieved through addition reactions followed by cyclization . These methods could potentially be adapted for the synthesis of (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride often includes a piperidine or pyrrolidine ring. The presence of a pyridine ring, as seen in the synthesis of related compounds, suggests that the electronic nature of substituents on both the nitrogen in the piperidine ring and the pyridine ring significantly affects the reactivity and properties of these molecules . The stereochemistry, particularly the (R)-configuration, would also play a crucial role in the molecular interactions and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride can involve carbonylation reactions at a C−H bond in the piperazine ring, as seen in the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines . Additionally, the formation of pyridinium salts from piperidine derivatives indicates that these compounds can undergo nucleophilic addition and cyclization reactions . These reactions are influenced by the electronic effects of substituents on the nitrogen atoms and the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing heterocycles like (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride are often characterized by their stability, solubility, and potential for forming salts. The presence of multiple nitrogen atoms suggests that such compounds can engage in hydrogen bonding and may exhibit basic properties, which can be relevant for their solubility in aqueous or organic solvents. The trihydrochloride salt form implies improved water solubility, which is advantageous for biological applications .

Relevant Case Studies

While there are no direct case studies on (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride, the papers provide insights into the biological activity of structurally related compounds. For example, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been investigated as antiallergic agents, with one compound showing significant potency in an ovalbumin-induced histamine release assay . This suggests that compounds with a pyridin-4-ylmethyl substitution on a piperidine ring could also have potential biological activities worth exploring.

Scientific Research Applications

Synthesis of Intermediate Compounds and Structural Derivatives (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride serves as an intermediate in the synthesis of various chemical compounds. The compound has been used in the synthesis of lafutidine intermediates, showing its importance in the creation of pharmaceuticals. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine, showcasing a method to produce medically relevant compounds (Li, 2012).

properties

IUPAC Name

(3R)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSOQJXHXROQO-HCEFKKQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

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